![molecular formula C13H10F3NO4 B6302070 Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate CAS No. 1357624-87-3](/img/structure/B6302070.png)
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate (M5M2TPC) is a novel compound with a wide range of potential applications in the scientific research field. It is a synthetic compound with a unique structure, which is composed of a five-membered ring containing a methoxy group and a trifluoromethylphenyl group. This compound has several advantages, such as its low toxicity, high solubility, and strong reactivity. It has been used in various scientific research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs. In
科学的研究の応用
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has been widely used in scientific research applications. It has been used as a starting material for the synthesis of other compounds, such as 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1H-indole-4-carboxylic acid, which is a potential drug candidate. It has also been used in the study of the biochemical and physiological effects of compounds, such as the effects of drugs on the body. In addition, it has been used in the development of new drugs and in the development of new methods for drug delivery.
作用機序
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate is believed to act on the body by binding to specific receptors in the body, such as the serotonin receptor. This binding can cause changes in the body, such as changes in the levels of neurotransmitters, hormones, and other molecules. The exact mechanism of action of this compound is still under investigation.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. It has also been shown to have an anti-inflammatory effect, as well as an effect on serotonin and dopamine levels in the brain.
実験室実験の利点と制限
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate has several advantages for use in lab experiments. It is a relatively low-toxicity compound, with a low toxicity rating. It is also highly soluble in water, making it easy to use in experiments. In addition, it has a strong reactivity, making it useful for synthesizing other compounds. However, there are some limitations to its use in experiments. For example, it can be difficult to obtain in large quantities, and it is expensive to purchase.
将来の方向性
There are a number of potential future directions for the use of Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate. One potential direction is the development of new drugs based on this compound. Another potential direction is the development of new methods for drug delivery, such as transdermal patches or inhalers. Additionally, further research could be conducted into the biochemical and physiological effects of this compound, as well as its mechanism of action. Finally, further research could be conducted into the synthesis of other compounds based on this compound.
合成法
Methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate can be synthesized by a process known as the Knoevenagel condensation. This is a reaction between aldehydes and active methylene compounds, such as malononitrile, to form a β-dicarbonyl compound. In the case of this compound, the reaction of 2-methyl-5-methoxy-3-(trifluoromethyl)phenylacetaldehyde and malononitrile yields the desired compound. The reaction is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid, and at a temperature of 100-110 °C.
特性
IUPAC Name |
methyl 5-methoxy-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO4/c1-19-11(18)9-12(20-2)21-10(17-9)7-4-3-5-8(6-7)13(14,15)16/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBFLSPYDRDXEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(O1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

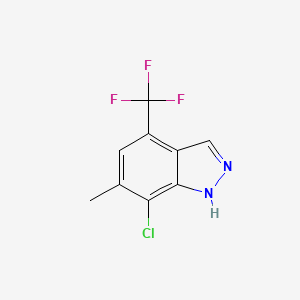


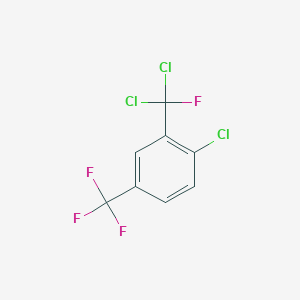
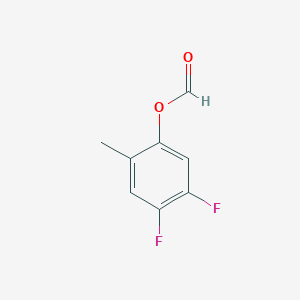
![[2,2-Difluoro-1,3-dioxolo[4,5-f]benzothiazol-7-yl]-N-methylamine](/img/structure/B6302042.png)


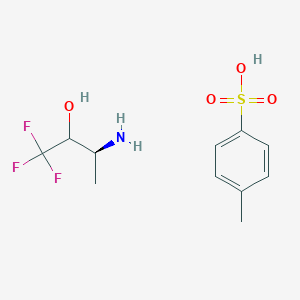

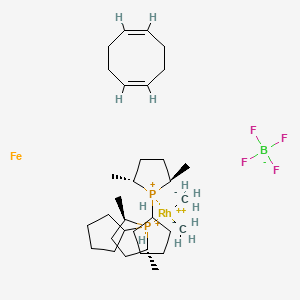


![t-Butyl 6-(2-ethoxy-2-oxoethyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6302105.png)